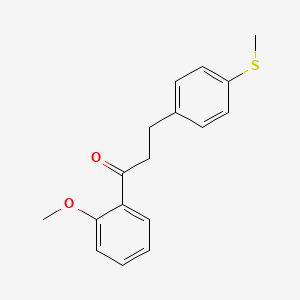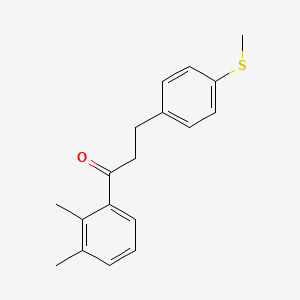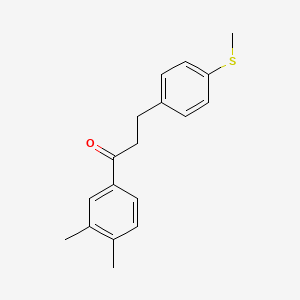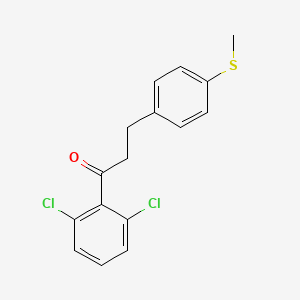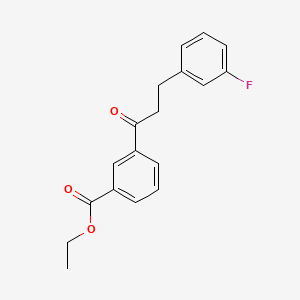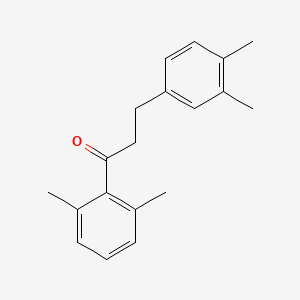
2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Übersicht
Beschreibung
2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .
Molecular Structure Analysis
The InChI code for 2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is1S/C19H22O/c1-13-5-9-18(16(4)11-13)19(20)10-8-17-7-6-14(2)15(3)12-17/h5-7,9,11-12H,8,10H2,1-4H3 . This indicates that the molecule consists of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has a molecular weight of 266.38 . The density and boiling point are 1.011g/cm3 and 415.8ºC at 760 mmHg, respectively .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity
The environmental fate and toxicity of related alkylphenols, similar in structure to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have been studied extensively. Alkylphenol ethoxylates (APEs) and their metabolites, including alkylphenols like nonylphenol (NP) and octylphenol (OP), are notable for their use in industrial and domestic products. They exhibit endocrine-disrupting properties and tend to accumulate in sediments due to their physicochemical properties. These compounds are known to mimic natural hormones and may disrupt endocrine functions in wildlife and humans. The transformation of APEs generates more persistent compounds like APE metabolites, which are a concern due to their persistence and potential ecological impact. Therefore, the environmental behavior of compounds structurally related to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone warrants careful consideration and further research to fully understand their environmental fate and ecological risks (Ying, Williams, & Kookana, 2002).
Bioactivities and Natural Sources
2,4-Di-tert-butylphenol and its analogs, which share structural features with 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, are produced by a variety of organisms and are known for their bioactivity. These compounds are common toxic metabolites found in bacteria, fungi, plants, and animals. While their bioactivities have been documented, including potent toxicity against various organisms, the reasons why organisms produce these autotoxic phenols and their analogs are not fully understood. The study of these compounds offers insights into their ecological roles and potential applications in biotechnology and other fields (Zhao et al., 2020).
Potential in Chemosensors
Derivatives of 4-methyl-2,6-diformylphenol, a compound similar to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have been used to develop chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the importance of the structural properties of these phenolic compounds in designing functional materials for analytical applications (Roy, 2021).
Mechanistic Insights in Lignin Acidolysis
Studies on lignin model compounds, which are structurally related to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have provided mechanistic insights into the acidolysis of lignin. These studies contribute to the understanding of lignin degradation and valorization, which is crucial for the development of sustainable and efficient methods for the conversion of lignin into valuable chemicals and materials (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)10-11-18(20)19-14(2)6-5-7-15(19)3/h5-9,12H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSVZCXRYBRWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644846 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-41-4 | |
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



